O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are used in various organic synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale O-alkylation or O-arylation processes using palladium-catalyzed reactions with aryl chlorides, bromides, and iodides. These methods offer short reaction times and broad substrate scope, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions to form N-aryloxyimides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PhI(OAc)2 and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium or copper catalysts are often used in substitution reactions
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: N-aryloxyimides and other nitrogen-enriched compounds
Scientific Research Applications
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride involves its reactivity as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through stereo- and regioselective reactions. The compound acts by transferring its amino group to various substrates, enabling the synthesis of nitrogen-enriched compounds .
Comparison with Similar Compounds
- N,O-Dimethylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers higher regio-, chemo-, and stereoselectivity, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
O-(2,3-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5H,9H2,1-2H3;1H |
InChI Key |
QPRSNHOSSONFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)ON)C.Cl |
Origin of Product |
United States |
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